molecular formula C19H19N3O3 B11372840 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

Cat. No.: B11372840
M. Wt: 337.4 g/mol
InChI Key: KUQUIPLXBDLOGQ-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide typically involves the cyclization of hydrazine derivatives. One common method includes the reaction of 4-methylbenzohydrazide with appropriate reagents to form the oxadiazole ring . The reaction conditions often involve refluxing in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize microreactor systems to control reaction kinetics and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its propoxybenzamide moiety enhances its solubility and bioavailability, making it a promising candidate for various applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

InChI

InChI=1S/C19H19N3O3/c1-3-11-24-16-6-4-5-15(12-16)19(23)20-18-17(21-25-22-18)14-9-7-13(2)8-10-14/h4-10,12H,3,11H2,1-2H3,(H,20,22,23)

InChI Key

KUQUIPLXBDLOGQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C

Origin of Product

United States

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